3,4-bis(butyrylamino)benzoic acid
Description
3,4-Bis(butyrylamino)benzoic acid is a benzoic acid derivative substituted with butyrylamino groups (-NH-CO-C3H7) at the 3- and 4-positions.
Properties
IUPAC Name |
3,4-bis(butanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-3-5-13(18)16-11-8-7-10(15(20)21)9-12(11)17-14(19)6-4-2/h7-9H,3-6H2,1-2H3,(H,16,18)(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDGMVGDYZBKTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-bis(butyrylamino)benzoic acid typically involves the reaction of 3,4-diaminobenzoic acid with butyric anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
3,4-diaminobenzoic acid+2butyric anhydride→3,4-bis(butyrylamino)benzoic acid+2acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-bis(butyrylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The butyrylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3,4-bis(butyrylamino)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-bis(butyrylamino)benzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
3,4-Bis(benzyloxy)benzoic Acid
- Structure : Features benzyloxy (-O-CH2C6H5) groups at the 3- and 4-positions.
- Synthesis : Prepared via condensation of 3,4-dihydroxybenzoic acid with benzyl bromide, often using bases like K2CO3.
- Applications : Used in liquid-crystalline materials and as a precursor for amide derivatives in drug discovery (e.g., inhibitors for DYRK1A/B kinase) .
- Key Differences: Reactivity: Benzyloxy groups are ethers, less reactive than amides, requiring harsher conditions for cleavage (e.g., hydrogenolysis). Solubility: Higher lipophilicity due to aromatic benzyl groups compared to the aliphatic butyrylamino substituents.
3,4-Bis(trifluoromethyl)benzoic Acid
- Structure : Contains electron-withdrawing trifluoromethyl (-CF3) groups.
- Properties: Acidity: Strongly acidic (pKa ~1–2) due to the electron-withdrawing effect of -CF3, unlike the weakly acidic butyrylamino groups . Thermal Stability: High thermal stability (melting point >200°C) compared to amide-containing analogs .
- Applications : Used in agrochemicals and pharmaceuticals for its metabolic stability and resistance to enzymatic degradation .
3,4-Bis(methoxymethoxy)benzoic Acid
- Structure : Substituted with methoxymethoxy (-O-CH2-O-CH3) groups.
- Synthesis : Derived from 3,4-dihydroxybenzoic acid via protection with methoxymethyl chloride .
- Key Differences: Protection Strategy: Methoxymethoxy groups are acid-labile, enabling selective deprotection under mild conditions, unlike the stable butyrylamino amide bonds . Solubility: Polar methoxymethoxy groups enhance water solubility relative to butyrylamino substituents.
Schiff Base Derivatives (e.g., 3,4-Bis((E)-2-hydroxybenzylideneamino)benzoic Acid)
- Structure: Features imine (-CH=N-) linkages formed between amino groups and aldehydes.
- Applications : Acts as a ligand for oxovanadium(IV) complexes, demonstrating antimicrobial and anticancer activity .
- Key Differences: Coordination Chemistry: Schiff bases exhibit stronger metal-binding affinity compared to simple amides like butyrylamino groups. Stability: Imine bonds are prone to hydrolysis, whereas amides are more stable under physiological conditions .
Comparative Data Table
*Estimated based on analogous amide-containing benzoic acids.
Research Findings and Implications
- Synthetic Flexibility: The butyrylamino groups in 3,4-bis(butyrylamino)benzoic acid likely enable versatile functionalization, similar to benzyloxy or methoxymethoxy analogs, but with enhanced hydrolytic stability compared to Schiff bases .
- Biological Activity : Amide groups may enhance binding to biological targets via hydrogen bonding, as seen in kinase inhibitors derived from 3,4-bis(benzyloxy)benzoic acid .
- Material Science: The hydrophobic butyrylamino groups could improve compatibility with polymeric matrices, analogous to trifluoromethyl derivatives used in high-performance materials .
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